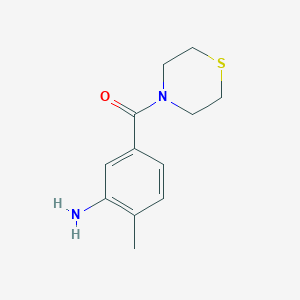

2-甲基-5-(硫代吗啉-4-羰基)苯胺

描述

2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol . It is a research chemical and not intended for human or veterinary use.

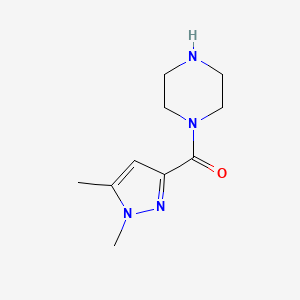

Molecular Structure Analysis

The InChI code for 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is1S/C12H16N2OS/c1-9-2-3-10 (8-11 (9)13)12 (15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code represents the molecular structure of the compound. The compound consists of a 2-methyl aniline moiety and a thiomorpholine-4-carbonyl moiety. Physical And Chemical Properties Analysis

2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is a powder that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.科学研究应用

Life Science Research

In the realm of life sciences, 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is utilized for its potential in bioconjugation studies. This compound can be used to modify peptides and proteins, thereby altering their properties for specific research purposes. For instance, it could be employed in the development of new biomarkers or therapeutic agents by attaching to molecules that target certain cells or tissues .

Material Science

Within material science, this chemical serves as a precursor in the synthesis of novel polymers. Its unique structure allows for the creation of materials with specific mechanical and thermal properties. These materials could be used in a variety of applications, from coatings that resist extreme temperatures to components in electronic devices that require high durability .

Chemical Synthesis

2-Methyl-5-(thiomorpholine-4-carbonyl)aniline: plays a critical role in chemical synthesis as an intermediate. It can be involved in the production of complex organic molecules, serving as a building block due to its reactive carbonyl group. This makes it valuable for synthesizing pharmaceuticals and agrochemicals with enhanced efficacy and selectivity .

Chromatography

In chromatographic applications, this compound could be used to modify the stationary phase of chromatography columns. By altering the interaction between the stationary phase and the analytes, researchers can achieve better separation and identification of complex mixtures, which is crucial in both qualitative and quantitative analysis .

Analytical Science

Analytical scientists might explore the use of 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline in the calibration of analytical instruments. Due to its defined structure and properties, it can serve as a standard for ensuring the accuracy and precision of measurements in techniques such as mass spectrometry or NMR spectroscopy .

Drug Development

Lastly, in drug development, this compound’s structural features could be harnessed to improve the pharmacokinetic properties of new drugs. It might be incorporated into drug candidates to enhance their stability, solubility, or ability to cross biological barriers, thus optimizing their therapeutic potential .

安全和危害

The specific safety and hazard information for 2-Methyl-5-(thiomorpholine-4-carbonyl)aniline is not provided in the available resources. As a research chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices. The Material Safety Data Sheet (MSDS) for this compound should be consulted for more detailed safety information .

属性

IUPAC Name |

(3-amino-4-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHKQSSQNCYQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(thiomorpholine-4-carbonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)

![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)